N,O-Dimethylhydroxylamine hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 97.54 g/mol. It appears as white to off-white crystals or crystalline powder and is hygroscopic in nature. This compound is used primarily as a reagent in organic synthesis, particularly in the formation of Weinreb amides, which are valuable intermediates in ketone synthesis.
N,O-Dimethylhydroxylamine hydrochloride exhibits antimicrobial properties, making it useful in dental applications. It enhances the performance of dental materials and promotes biomaterial integration, particularly in periodontal care. Safety precautions are necessary when handling this compound due to its biological activity .
The synthesis of N,O-dimethylhydroxylamine hydrochloride involves several steps:
N,O-Dimethylhydroxylamine hydrochloride has diverse applications:
Studies on N,O-dimethylhydroxylamine hydrochloride indicate its interactions with various biological systems, particularly its antimicrobial effects on oral pathogens. These interactions highlight its potential use in dental applications, although further research is necessary to fully understand its safety profile and efficacy in clinical settings .
Several compounds share structural similarities with N,O-dimethylhydroxylamine hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Hydroxylamine | Simple amine | Used primarily as a reducing agent |
N-Methylhydroxylamine | Methylated hydroxylamine | Less soluble than N,O-dimethylhydroxylamine |
Dimethylaminomethanol | Amino alcohol | Different functional group leading to varied reactivity |
N,N-Dimethylhydroxylamine | Methylated hydroxylamine | Typically more reactive than N,O-dimethylhydroxylamine |
N,O-Dimethylhydroxylamine hydrochloride stands out due to its specific methylation pattern, which enhances its reactivity in forming Weinreb amides compared to other similar compounds .
The classical synthesis involves alkylation of hydroxylamine derivatives using methylating agents. A widely cited method (CN103073449A) employs hydroxylamine salts (e.g., hydroxylamine hydrochloride) reacted with acetic esters (methyl or ethyl acetate) under alkaline conditions, followed by methylation with agents like dimethyl sulfate or methyl iodide. Key steps include:
This route achieves yields of 70–95% but faces challenges such as dimerization byproducts (e.g., O-methylhydroxylamine) and the use of toxic methylating agents.
Recent studies emphasize catalytic methods to enhance selectivity and reduce toxicity. Ruthenium-supported catalysts (Ru/C) enable reductive methylation of amines using formaldehyde and hydrogen, achieving >90% selectivity for N,N-dimethyl products under mild conditions (70°C, 3 MPa H₂). For N,O-dimethylation, palladium-catalyzed cross-coupling with methanol as a methyl donor has shown promise, though scalability remains limited.
Biocatalytic methods using corrinoid-dependent methyltransferases offer a sustainable alternative, enabling reversible methylation-demethylation cycles under ambient conditions. These enzymes facilitate methyl group transfer from S-adenosylmethionine analogs, minimizing waste and hazardous byproducts.
Solvent polarity and reaction temperature critically influence yield. Polar aprotic solvents (e.g., DCM, THF) improve reagent solubility but may necessitate longer reaction times. For example, Ambeed’s protocol using DCM and triethylamine at 0–20°C achieves 86.5% yield, whereas non-polar solvents like tert-butyl methyl ether reduce side reactions during methylation.
Table 1: Solvent and Temperature Effects on Yield
Solvent | Temperature (°C) | Yield (%) | Byproducts | Source |
---|---|---|---|---|
Dichloromethane | 0–20 | 86.5 | <5% O-methylated | |
tert-Butyl ether | 40–50 | 92 | <3% dimerization | |
Methanol | 70 | 95 | Trace hydrolysis |
Elevated temperatures (>50°C) accelerate hydrolysis of intermediates, necessitating precise control to avoid decomposition.
Industrial production faces hurdles in purification and waste management. The crude product often contains 5–8% O-methylhydroxylamine hydrochloride, requiring multi-step distillation and azeotropic dehydration with isopropanol. Patent US5510511A discloses a cost-effective purification method using acetone to precipitate impurities, achieving >99% purity after recrystallization.
Environmental concerns drive the adoption of greener methylating agents. Dimethyl carbonate (DMC), a biodegradable alternative to dimethyl sulfate, has been utilized in Ru-catalyzed reactions, reducing toxic waste by 40%. Continuous-flow reactors further enhance scalability, reducing reaction times from hours to minutes while maintaining yields above 90%.
Irritant